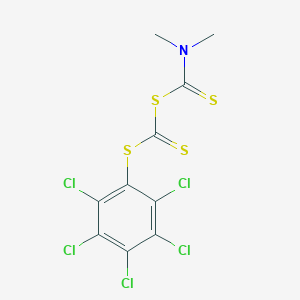
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate
Description
Le cyanidine 3-sambubioside (chlorure) est un composé polyphénolique appartenant à la classe des flavonoides anthocyanines. Ces composés sont largement présents sous forme de pigments dans les fruits, les fleurs et les feuilles. Le cyanidine 3-sambubioside (chlorure) est généralement disponible sous forme de sel de chlorure et est connu pour sa couleur vibrante et ses bienfaits potentiels pour la santé .
Propriétés
Numéro CAS |
19378-05-3 |
|---|---|
Formule moléculaire |
C10H6Cl5NS4 |
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H6Cl5NS4/c1-16(2)9(17)20-10(18)19-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H3 |
Clé InChI |
UXBNOOUEHRPLEN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Autres numéros CAS |
19378-05-3 |
Synonymes |
N,N-dimethyl-1-(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioylsulfany l-methanethioamide |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du cyanidine 3-sambubioside (chlorure) implique généralement l'extraction des anthocyanines à partir de sources naturelles. Par exemple, une méthode consiste à récolter des pétales de fleurs et à extraire le colorant anthocyanine à l'aide d'un mélange d'acide acétique et de méthanol à température ambiante. L'extrait est ensuite filtré et concentré à l'aide d'un évaporateur rotatif sous pression réduite. Le résidu est dissous dans une solution d'acide acétique et soumis à une chromatographie en colonne ouverte pour la purification .
Méthodes de production industrielle : Les méthodes de production industrielle du cyanidine 3-sambubioside (chlorure) sont similaires aux méthodes de laboratoire, mais à plus grande échelle. Le procédé implique l'extraction des anthocyanines à partir de matières végétales, suivie d'une purification et d'une cristallisation pour obtenir le sel de chlorure. L'utilisation de techniques chromatographiques avancées garantit une pureté et un rendement élevés du composé .
Analyse Des Réactions Chimiques
Types de réactions : Le cyanidine 3-sambubioside (chlorure) subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence de groupes hydroxyle et la structure du cation flavylium.
Réactifs et conditions courants :
Oxydation : Le cyanidine 3-sambubioside (chlorure) peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures ou les amines, qui peuvent réagir avec les groupes hydroxyle sur la structure de l'anthocyanine.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut donner des dérivés dihydro .
Applications De Recherche Scientifique
Le cyanidine 3-sambubioside (chlorure) a un large éventail d'applications en recherche scientifique :
Médecine : Le cyanidine 3-sambubioside (chlorure) a des applications thérapeutiques potentielles en raison de ses propriétés anti-inflammatoires, anti-angiogéniques et antivirales.
Industrie : En tant que colorant naturel, il est utilisé dans l'industrie alimentaire et des boissons pour donner de la couleur aux produits.
5. Mécanisme d'action
Le cyanidine 3-sambubioside (chlorure) exerce ses effets par le biais de diverses cibles moléculaires et voies métaboliques :
Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène à partir de ses groupes hydroxyle.
Inhibition enzymatique : Le composé inhibe des enzymes comme l'enzyme de conversion de l'angiotensine (ECA) et la neuraminidase, qui sont impliquées respectivement dans les maladies cardiovasculaires et virales.
Effets anti-inflammatoires : Il module les voies inflammatoires en inhibant la production de cytokines et d'enzymes pro-inflammatoires.
Mécanisme D'action
Cyanidin 3-sambubioside (chloride) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: The compound inhibits enzymes like angiotensin-converting enzyme (ACE) and neuraminidase, which are involved in cardiovascular and viral diseases, respectively.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Le cyanidine 3-sambubioside (chlorure) est unique parmi les anthocyanines en raison de sa liaison glycosidique spécifique et de sa forme de sel de chlorure. Les composés similaires comprennent :
Cyanidine 3-glucoside (chlorure) : Une autre anthocyanine avec une fraction glucose au lieu de sambubiose.
Delphinidine 3-sambubioside (chlorure) : Structure similaire, mais avec des schémas d'hydroxylation différents sur le cycle B.
Pelargonidine 3-sambubioside (chlorure) : Différent en termes de nombre et de position des groupes hydroxyle sur la structure de l'anthocyanine.
Ces composés partagent des propriétés antioxydantes et anti-inflammatoires similaires, mais diffèrent dans leurs activités biologiques et leurs profils de stabilité spécifiques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


